Titanium tetra(2-hydroxyethanolate)

Descripción general

Descripción

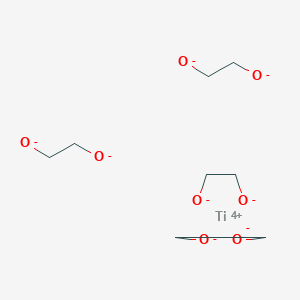

Titanium tetra(2-hydroxyethanolate), also known as titanium(IV) tetrakis(2-hydroxyethanolate), is an organometallic compound with the molecular formula C8H20O8Ti. It is a titanium alkoxide where titanium is coordinated to four 2-hydroxyethanol ligands. This compound is of interest due to its applications in various fields, including materials science and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Titanium tetra(2-hydroxyethanolate) can be synthesized through the reaction of titanium tetrachloride with 2-hydroxyethanol. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation. The general reaction is as follows:

TiCl4+4HOCH2CH2OH→Ti(OCH2CH2OH)4+4HCl

The reaction is usually carried out at room temperature, and the product is purified by distillation under reduced pressure to remove any unreacted starting materials and by-products.

Industrial Production Methods: In industrial settings, the production of titanium tetra(2-hydroxyethanolate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: Titanium tetra(2-hydroxyethanolate) undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form titanium dioxide and 2-hydroxyethanol.

Alcoholysis: Reacts with other alcohols to exchange ligands.

Thermal Decomposition: Decomposes upon heating to form titanium dioxide and volatile organic compounds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, typically at room temperature.

Alcoholysis: Various alcohols such as methanol or ethanol, often under reflux conditions.

Thermal Decomposition: Heating in an inert atmosphere or under vacuum.

Major Products:

Hydrolysis: Titanium dioxide (TiO2) and 2-hydroxyethanol.

Alcoholysis: Titanium alkoxides and exchanged alcohols.

Thermal Decomposition: Titanium dioxide and organic by-products.

Aplicaciones Científicas De Investigación

Materials Science

Precursor for Titanium Dioxide Nanoparticles

One of the primary applications of titanium tetra(2-hydroxyethanolate) is as a precursor for the synthesis of titanium dioxide (TiO₂) nanoparticles. These nanoparticles are widely used in photocatalysis, solar cells, and as pigments. The synthesis typically involves hydrolysis of the compound, leading to the formation of TiO₂ with various morphologies, which can be tailored for specific applications.

Table 1: Properties of TiO₂ Nanoparticles Derived from Titanium Tetra(2-Hydroxyethanolate)

| Property | Value | Application |

|---|---|---|

| Band Gap | ~3.2 eV | Photocatalysis |

| Particle Size | 10-50 nm | Pigments in coatings |

| Surface Area | 200-300 m²/g | Catalytic applications |

Catalysis

Catalyst and Catalyst Precursor

Titanium tetra(2-hydroxyethanolate) serves as an effective catalyst or catalyst precursor in various organic transformations, including esterification and transesterification reactions. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting bond formation.

Case Study: Transesterification Reactions

A study demonstrated that using titanium tetra(2-hydroxyethanolate) as a catalyst in biodiesel production from triglycerides yielded high conversion rates. The mechanism involves the coordination of the titanium center with the carbonyl group of triglycerides, enhancing nucleophilic attack by alcohols.

Biomedicine

Drug Delivery Systems

Research is ongoing into the use of titanium tetra(2-hydroxyethanolate) in drug delivery systems due to its biocompatibility and ability to form stable complexes with various pharmaceutical compounds. Its hydroxyl groups facilitate interactions with biological molecules, potentially enhancing drug solubility and stability.

Biocompatible Coatings

The compound is also investigated for its application in biocompatible coatings for medical implants. These coatings can promote cell adhesion and proliferation while minimizing rejection responses.

Industrial Applications

Titanium tetra(2-hydroxyethanolate) is utilized in producing high-performance ceramics and coatings. Its ability to act as a cross-linking agent in polymer chemistry enhances the mechanical properties and thermal stability of polymeric materials.

Mecanismo De Acción

The mechanism of action of titanium tetra(2-hydroxyethanolate) primarily involves its ability to coordinate with various substrates through its titanium center. The titanium atom can form strong bonds with oxygen and other electronegative atoms, facilitating various catalytic processes. In hydrolysis and alcoholysis reactions, the titanium center acts as a Lewis acid, activating the substrates and promoting the formation of new bonds.

Comparación Con Compuestos Similares

Titanium tetra(isopropoxide): Another titanium alkoxide with similar reactivity but different ligand structure.

Titanium tetra(tert-butoxide): Known for its use in the synthesis of titanium dioxide with different morphologies.

Titanium tetra(ethylhexanoate): Used in similar applications but with different solubility and reactivity profiles.

Uniqueness: Titanium tetra(2-hydroxyethanolate) is unique due to its specific ligand structure, which imparts distinct solubility and reactivity characteristics. The presence of hydroxyl groups in the ligands allows for additional hydrogen bonding interactions, influencing the compound’s behavior in various chemical processes.

Actividad Biológica

Titanium tetra(2-hydroxyethanolate), also known as titanium(IV) bis(2-hydroxyethyl)ate, is a titanium compound that has garnered interest in various fields, including biomedicine and materials science. This article explores its biological activity, mechanisms of action, and potential applications, supported by case studies and research findings.

Chemical Structure and Properties

Titanium tetra(2-hydroxyethanolate) is characterized by the presence of titanium coordinated with four 2-hydroxyethanol ligands. This structure contributes to its unique chemical properties, influencing its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of titanium tetra(2-hydroxyethanolate) can be attributed to several mechanisms:

- Interaction with Biomolecules : Its structure allows it to interact with proteins and nucleic acids, potentially affecting cellular functions and signaling pathways .

- Antimicrobial Properties : Some studies suggest that titanium compounds can exhibit antimicrobial activity, making them suitable for applications in coatings for medical devices .

- Cellular Uptake and Distribution : Research indicates that titanium compounds can cross cellular membranes, influencing their bioavailability and efficacy in therapeutic applications .

Antimicrobial Activity

A study published in the Journal of Biomedical Materials Research investigated the antimicrobial properties of titanium tetra(2-hydroxyethanolate) when used as a coating on surgical implants. The results showed a significant reduction in bacterial colonization on coated surfaces compared to uncoated controls. The mechanism was attributed to the release of titanium ions, which are known to disrupt bacterial cell membranes .

Cytotoxicity and Biocompatibility

Research conducted on human fibroblast cells demonstrated that titanium tetra(2-hydroxyethanolate) exhibited low cytotoxicity at therapeutic concentrations. The study assessed cell viability using MTT assays and found no significant adverse effects on cell proliferation, suggesting good biocompatibility for potential use in biomedical applications .

Comparative Analysis of Titanium Compounds

The table below summarizes key findings related to the biological activity of titanium tetra(2-hydroxyethanolate) compared to other titanium compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Biocompatibility | Applications |

|---|---|---|---|---|

| Titanium Tetra(2-hydroxyethanolate) | Significant | Low | High | Coatings for implants |

| Titanium Dioxide | Moderate | Low | High | Sunscreens, pigments |

| Titanium Tetrachloride | Low | High | Low | Industrial applications |

Propiedades

IUPAC Name |

ethane-1,2-diolate;titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Ti/c4*3-1-2-4;/h4*1-2H2;/q4*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXZEAIWSODJDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].C(C[O-])[O-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O8Ti-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14764-55-7 | |

| Record name | 1,2-Ethanediol, titanium(4+) salt (4:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014764557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, titanium(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium tetra(2-hydroxyethanolate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.